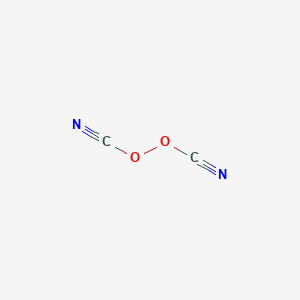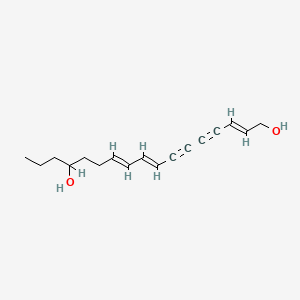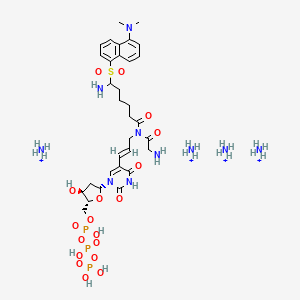
Dioxidanedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxidanedicarbonitrile is a nitrile and an organic peroxide.
Applications De Recherche Scientifique
Antioxidant Systems in Fish Semen
A study by Lahnsteiner & Mansour (2010) in the field of aquaculture explored the antioxidant systems in semen of different fish species. This research is relevant for enhancing semen storage techniques, potentially applicable to species conservation efforts. The study found that antioxidants like ascorbic acid and uric acid play a significant role in improving the quality of semen, which can be crucial for the storage and preservation of genetic material in aquaculture and biodiversity conservation efforts. (Lahnsteiner & Mansour, 2010)
Phagocytosis of Oxidatively Stressed Erythrocytes
In medical research, Lutz et al. (1987) investigated the phagocytosis of oxidatively stressed erythrocytes, demonstrating how treatment with specific oxidants (such as dioxidanedicarbonitrile) enhances their removal by monocytes. This research provides insights into the cellular mechanisms that might be involved in diseases related to oxidative stress and could inform therapeutic strategies. (Lutz et al., 1987)
Interaction of Mitochondrial Ubiquinones
James et al. (2005) studied the interaction of mitochondrial ubiquinones, essential for mitochondrial studies, highlighting their role as both antioxidants and electron carriers. This research offers valuable insights for developing therapies and research tools related to mitochondrial function and oxidative stress. (James et al., 2005)
Oxidative Stress and Hypertension
Vaziri et al. (2000) explored how oxidative stress causes hypertension, particularly focusing on the role of antioxidants in mitigating this effect. This research is pivotal in understanding the molecular mechanisms behind hypertension and developing potential antioxidant-based therapies. (Vaziri et al., 2000)
Impurities in Agrochemical Formulations
In environmental chemistry, Masunaga et al. (2001) analyzed the dioxin impurity profile in various agrochemicals, highlighting the role of such impurities in environmental pollution. This research underscores the importance of analyzing and controlling chemical impurities in agricultural products for environmental safety. (Masunaga et al., 2001)
Literature Analysis of Antioxidants
A literature analysis by Yeung et al. (2019) on antioxidants across various fields such as biochemistry and pharmacology demonstrates the widespread scientific interest and potential health benefits of antioxidants. This meta-analysis provides a comprehensive overview of the scientific impact of antioxidants in different disciplines. (Yeung et al., 2019)
Propriétés
Nom du produit |
Dioxidanedicarbonitrile |
|---|---|
Formule moléculaire |
C2N2O2 |
Poids moléculaire |
84.03 g/mol |
Nom IUPAC |
cyano peroxycyanate |
InChI |
InChI=1S/C2N2O2/c3-1-5-6-2-4 |
Clé InChI |
FJFJIUDBNGPBAV-UHFFFAOYSA-N |
SMILES |
C(#N)OOC#N |
SMILES canonique |
C(#N)OOC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1R,3R,8R,12E,18E,20E,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1234589.png)





